Cdk1-IN-3

CDK1 inhibition Kinase assay Structure-activity relationship

Cdk1-IN-3 is a 1-piperazinyl-4-benzylphthalazine derivative offering an ~8.3-fold selectivity window for CDK1 over CDK2. This profile is critical for dissecting CDK1-specific biology without confounding CDK2 inhibition, a common issue with pan-CDK agents. Its potency in CDK1-overexpressing PDAC cell lines (MDA-PATC53 IC50=0.51μM) makes it an ideal tool for pancreatic cancer research. Procure to ensure experimental accuracy.

Molecular Formula C28H25ClF3N5O2
Molecular Weight 556.0 g/mol
Cat. No. B12406037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk1-IN-3
Molecular FormulaC28H25ClF3N5O2
Molecular Weight556.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F
InChIInChI=1S/C28H25ClF3N5O2/c1-39-20-9-6-18(7-10-20)16-25-21-4-2-3-5-22(21)26(35-34-25)36-12-14-37(15-13-36)27(38)33-19-8-11-24(29)23(17-19)28(30,31)32/h2-11,17H,12-16H2,1H3,(H,33,38)
InChIKeyJJPAZEYTVSKMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk1-IN-3: A Selective CDK1 Inhibitor with Quantified Kinase Selectivity and PDAC Cell Efficacy


Cdk1-IN-3 (8g) is a piperazine-tethered phthalazine derivative that functions as a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1]. The compound exhibits a biochemical IC50 of 36.8 nM against CDK1, and demonstrates differential inhibitory potency across the CDK family, with IC50 values of 305.17 nM for CDK2 and 369.37 nM for CDK5, providing a quantifiable selectivity window [1]. This compound is characterized as a cell-permeable small molecule (MW: 555.98) capable of inducing G2/M phase cell cycle arrest and inhibiting the proliferation of multiple cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells [1].

Why Generic Substitution Fails: Quantifying the Cdk1-IN-3 Selectivity Advantage Over Closely Related Analogs


Cdk1-IN-3 cannot be simply interchanged with other CDK1 inhibitors due to its distinct and quantifiable profile across three critical dimensions: intrinsic CDK1 potency, CDK2 selectivity, and cellular efficacy in CDK1-overexpressing PDAC models. While many inhibitors like NU6102 or RO-3306 target CDK1, they exhibit vastly different selectivity windows and off-target profiles that directly impact experimental outcomes [1]. Cdk1-IN-3 demonstrates a specific 8.3-fold selectivity for CDK1 over CDK2, a balance that avoids the potent CDK2 inhibition seen with pan-CDK agents while maintaining stronger CDK1 activity than less potent analogs like Cdk1/2 Inhibitor III (IC50 = 2100 nM) [1]. Furthermore, within its own chemical series, Cdk1-IN-3 (8g) provides superior cellular potency in MDA-PATC53 PDAC cells (IC50 = 0.51 μM) compared to its direct structural analogs 10d (CDK1-IN-4, IC50 = 0.88 μM) and 10h (CDK1-IN-5, IC50 = 0.73 μM), highlighting that even subtle structural variations yield meaningful differences in anti-proliferative activity [2].

Product-Specific Quantitative Evidence Guide for Cdk1-IN-3 Selection and Procurement


Intrinsic CDK1 Biochemical Potency vs. Structural Analogs CDK1-IN-4 and CDK1-IN-5

Cdk1-IN-3 (8g) exhibits superior intrinsic potency against CDK1 compared to its direct structural analogs from the same phthalazine series. In identical biochemical assays, Cdk1-IN-3 inhibits CDK1 with an IC50 of 36.8 nM, which is 17% more potent than CDK1-IN-4 (10d, IC50 = 44.52 nM) and 13% more potent than CDK1-IN-5 (10h, IC50 = 42.19 nM) [1][2][3]. This differentiation is critical for experiments where maximizing target engagement at lower concentrations is required to minimize off-target effects.

CDK1 inhibition Kinase assay Structure-activity relationship

CDK2 Selectivity Window vs. Clinical Candidate RO-3306 and Pan-CDK Inhibitor NU6102

Cdk1-IN-3 demonstrates an 8.3-fold selectivity for CDK1 over CDK2 (IC50 CDK2 = 305.17 nM vs. CDK1 = 36.8 nM) [1]. This selectivity profile is distinct from the commonly used CDK1 inhibitor RO-3306, which exhibits a 9.7-fold selectivity (CDK2 IC50 = 340 nM vs. CDK1 Ki = 35 nM) [2]. More importantly, Cdk1-IN-3 is significantly more CDK1-selective than the potent inhibitor NU6102, which is a dual CDK1/2 inhibitor with nearly equal potency against both kinases (CDK1 IC50 = 9.5 nM, CDK2 IC50 = 5.4 nM; 0.57-fold selectivity) [3].

CDK2 selectivity Kinase profiling Off-target activity

Anti-Proliferative Efficacy in CDK1-Overexpressing PDAC Cells vs. Series Analogs

In the clinically relevant CDK1-overexpressing pancreatic cancer cell line MDA-PATC53, Cdk1-IN-3 (8g) demonstrates superior anti-proliferative activity compared to its structural analogs CDK1-IN-4 and CDK1-IN-5. Cdk1-IN-3 inhibits MDA-PATC53 cell growth with an IC50 of 0.51 μM, which represents a 42% improvement in potency over CDK1-IN-4 (10d, IC50 = 0.88 μM) and a 30% improvement over CDK1-IN-5 (10h, IC50 = 0.73 μM) [1]. This enhanced cellular potency correlates with the compound's ability to downregulate CDK1 protein levels and induce G2/M arrest as confirmed by Western blot and cell cycle analysis [1].

Pancreatic cancer PDAC Cell proliferation MDA-PATC53

Broad Kinase Selectivity Profile vs. CDK1-IN-5 and Cdk1/2 Inhibitor III

Cdk1-IN-3 (8g) was profiled against a panel of eight additional kinases beyond the CDK family, revealing a consistent pattern of weak off-target inhibition. It inhibits AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF with IC50 values ranging from 2829 nM to 5655 nM, representing selectivity windows of 77-fold to 154-fold over CDK1 [1]. This broad selectivity profile is comparable to CDK1-IN-5 and is vastly superior to the older generation inhibitor Cdk1/2 Inhibitor III, which exhibits an IC50 of 2100 nM against CDK1 and off-target inhibition of VEGFR2 (IC50 = 8.9 nM) and GSK-3β (IC50 = 140 nM) .

Kinase selectivity Off-target profiling AXL FGFR JAK1

Best Research and Industrial Application Scenarios for Cdk1-IN-3


CDK1-Specific Functional Studies Requiring Minimal CDK2 Interference

Cdk1-IN-3 is the optimal tool compound for investigating CDK1-specific roles in mitosis and G2/M checkpoint regulation, where concomitant CDK2 inhibition would confound results. With an 8.3-fold selectivity for CDK1 over CDK2 [1], it provides a clean window to attribute observed phenotypes specifically to CDK1 inhibition, unlike dual CDK1/2 inhibitors such as NU6102 (0.57-fold selectivity) [2]. This application is supported by Western blot and cell cycle analyses confirming CDK1 downregulation and G2/M arrest in treated cells [1].

Preclinical Evaluation of CDK1 as a Therapeutic Target in Pancreatic Ductal Adenocarcinoma (PDAC)

Given its potent anti-proliferative activity against CDK1-overexpressing PDAC cell lines MDA-PATC53 (IC50 = 0.51 μM) and PL45 (IC50 = 0.74 μM) [1], Cdk1-IN-3 is specifically validated for preclinical studies in pancreatic cancer. The compound's superior cellular potency compared to structural analogs CDK1-IN-4 (0.88 μM) and CDK1-IN-5 (0.73 μM) makes it the most effective tool in this series for evaluating CDK1 dependency in PDAC models [1]. Researchers should prioritize Cdk1-IN-3 when establishing proof-of-concept for CDK1-targeted therapies in PDAC.

Large-Scale Kinase Selectivity Profiling and Chemical Probe Validation Campaigns

Cdk1-IN-3 is an excellent candidate for use as a chemical probe in kinase selectivity panels, owing to its well-characterized off-target profile. The compound exhibits weak inhibition (IC50 > 2800 nM) against AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF, providing a selectivity window of 77-fold to 154-fold over CDK1 [1]. This clean profile makes it a reliable tool for chemical biology studies aimed at deconvoluting CDK1-specific signaling pathways without interference from these off-targets [1].

Structure-Activity Relationship (SAR) Benchmarking for Phthalazine-Based CDK1 Inhibitor Development

For medicinal chemistry programs focused on optimizing phthalazine-derived CDK1 inhibitors, Cdk1-IN-3 (8g) serves as the critical benchmark compound. Its performance establishes the baseline for CDK1 potency (IC50 = 36.8 nM) and PDAC cell efficacy (MDA-PATC53 IC50 = 0.51 μM) against which new analogs must be compared [1]. Procurement of Cdk1-IN-3 is essential for any SAR campaign aiming to improve upon this lead scaffold's established activity profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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